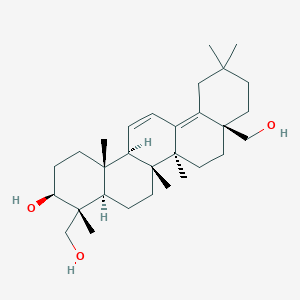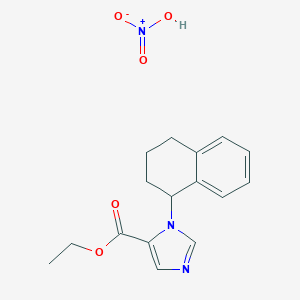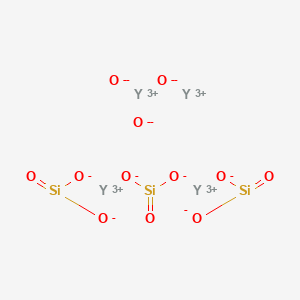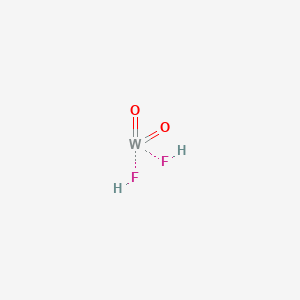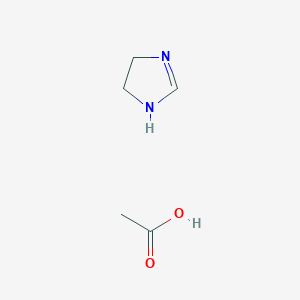
5-Nitro-2-Furaldehyde (4-Hydroxy-6-Methylpyrimidin-2-Yl)-Hydrazone
Übersicht
Beschreibung
5-Nitro-2-Furaldehyde (4-Hydroxy-6-Methylpyrimidin-2-Yl)-Hydrazone, also known as Furaldehyde hydrazone or FMH, is a chemical compound that has been used in various scientific research applications. It is a yellow crystalline substance that is soluble in water and organic solvents.
Detaillierte Synthesemethode
Starting Materials
5-nitro-2-furaldehyde hydrazone, 4-hydroxy-6-methylpyrimidine
Reaction
Step 1: Dissolve 5-nitro-2-furaldehyde hydrazone (1.0 g) in ethanol (20 mL) and stir the solution for 10 minutes., Step 2: Add 4-hydroxy-6-methylpyrimidine (1.2 g) to the above solution and stir the mixture at room temperature for 24 hours., Step 3: Filter the precipitate and wash it with ethanol., Step 4: Dry the product under vacuum to obtain 5-Nitro-2-Furaldehyde (4-Hydroxy-6-Methylpyrimidin-2-Yl)-Hydrazone as a yellow solid (yield: 85%).
Wirkmechanismus
The mechanism of action of FMH is not well understood. It is believed to form a complex with copper ions by coordinating with the nitrogen and oxygen atoms in the molecule. This complexation can lead to changes in the redox potential of copper ions and affect their biological activity.
Biochemische Und Physiologische Effekte
FMH has been shown to have antioxidant properties and can scavenge free radicals in vitro. It has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. FMH has been tested for its potential to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
FMH is a relatively stable compound that can be easily synthesized and purified. It has been used in a variety of assays for the detection of copper ions and metal complexes. However, FMH has limitations in terms of its solubility and stability in aqueous solutions. It can also be toxic at high concentrations, which can limit its use in biological systems.
Zukünftige Richtungen
The potential applications of FMH are vast, and there are many areas of research that could benefit from its use. Some possible future directions include:
1. Development of new metal complexes using FMH as a ligand for catalysis and medicinal chemistry.
2. Investigation of the mechanism of action of FMH and its effect on copper ions and other metal ions.
3. Exploration of the potential of FMH as an antioxidant and neuroprotective agent in vivo.
4. Optimization of the synthesis method to improve the yield and purity of FMH.
5. Development of new assays and detection methods for copper ions and metal complexes using FMH.
Conclusion
In conclusion, FMH is a versatile compound that has been used in various scientific research applications. Its ability to form complexes with copper ions and metal ions makes it useful in the synthesis of metal complexes and the detection of metal ions. FMH has also shown potential as an antioxidant and neuroprotective agent. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in different fields.
Wissenschaftliche Forschungsanwendungen
FMH has been widely used in scientific research as a reagent for the detection of copper ions. It forms a complex with copper ions, which can be measured spectrophotometrically. FMH has also been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis, bioinorganic chemistry, and medicinal chemistry.
Eigenschaften
IUPAC Name |
4-methyl-2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O4/c1-6-4-8(16)13-10(12-6)14-11-5-7-2-3-9(19-7)15(17)18/h2-5H,1H3,(H2,12,13,14,16)/b11-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKZNODGBBNCRM-VZUCSPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=CC2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N/N=C/C2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-Furaldehyde (4-Hydroxy-6-Methylpyrimidin-2-Yl)-Hydrazone | |
CAS RN |
13293-13-5 | |
| Record name | NSC89284 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-NITRO-2-FURALDEHYDE (4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)-HYDRAZONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



